Sodium 3-hydroxybenzoate
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Overview
Description
Sodium 3-hydroxybenzoate is a sodium salt of 3-hydroxybenzoic acid, an aromatic carboxylic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties. It is commonly used in the synthesis of other chemical compounds and has significant roles in biological and chemical processes.
Synthetic Routes and Reaction Conditions:
Alkali Fusion of Sodium 3-Sulfobenzoate: One of the most common methods involves the alkali fusion of sodium 3-sulfobenzoate. This process involves heating sodium 3-sulfobenzoate with an alkali at temperatures between 210-220°C.
Reduction of 3-Nitrobenzoic Acid Esters: Another method includes the reduction of 3-nitrobenzoic acid esters, which involves the use of reducing agents to convert the nitro group to a hydroxyl group.
Oxidation of 3-Methylphenol or 3-Hydroxybenzaldehyde: This method involves the oxidation of 3-methylphenol or 3-hydroxybenzaldehyde using oxidizing agents such as potassium permanganate in an alkaline solution.
Industrial Production Methods:
- Industrial production often utilizes large-scale versions of the above synthetic routes, with additional steps for purification and quality control to ensure the compound meets industry standards.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate in alkaline solution is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents are used for reduction reactions, depending on the desired product.
Electrophilic Substitution Reagents: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are used.
Major Products Formed:
Scientific Research Applications
Sodium 3-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-hydroxybenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: Used in the production of parabens, which are common preservatives in cosmetics and pharmaceuticals.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant properties and presence in various plants.
Uniqueness:
Properties
CAS No. |
22207-58-5 |
---|---|
Molecular Formula |
C7H6NaO3 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
sodium;3-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10); |
InChI Key |
DXIWTHPMLLOENS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)O.[Na] |
Related CAS |
22207-58-5 7720-19-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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